molecular formula C33H26N4O2S2 B11087596 2,2'-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile

2,2'-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile

Cat. No.: B11087596
M. Wt: 574.7 g/mol
InChI Key: DTVHRBHHEKFXJY-UHFFFAOYSA-N
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Description

2,2’-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile is a complex organic compound with a unique structure that includes a piperazine ring, carbonyl groups, benzene rings, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methylpiperazine with a suitable benzoyl chloride derivative to form the piperazine-bis(carbonylbenzene) intermediate. This intermediate is then reacted with a sulfanediyl compound to introduce the sulfanediyl linkages. Finally, the nitrile groups are introduced through a reaction with a suitable nitrile donor, such as benzonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl and nitrile groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

2,2’-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be used in the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[(Piperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile: Similar structure but lacks the methyl group on the piperazine ring.

    2,2’-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diyl)]dibenzonitrile: Similar structure but lacks the sulfanediyl linkages.

Uniqueness

The uniqueness of 2,2’-[(2-Methylpiperazine-1,4-diyl)bis(carbonylbenzene-2,1-diylsulfanediyl)]dibenzonitrile lies in its combination of functional groups and structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C33H26N4O2S2

Molecular Weight

574.7 g/mol

IUPAC Name

2-[2-[4-[2-(2-cyanophenyl)sulfanylbenzoyl]-3-methylpiperazine-1-carbonyl]phenyl]sulfanylbenzonitrile

InChI

InChI=1S/C33H26N4O2S2/c1-23-22-36(32(38)26-12-4-8-16-30(26)40-28-14-6-2-10-24(28)20-34)18-19-37(23)33(39)27-13-5-9-17-31(27)41-29-15-7-3-11-25(29)21-35/h2-17,23H,18-19,22H2,1H3

InChI Key

DTVHRBHHEKFXJY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N)C(=O)C4=CC=CC=C4SC5=CC=CC=C5C#N

Origin of Product

United States

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